Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 202.60 g/mol. This compound is a derivative of pyrazine, characterized by the presence of amino groups at positions 3 and 5, a chlorine atom at position 6, and a carboxylate group at position 2. It is often utilized in various scientific and industrial applications due to its structural properties and reactivity .
Currently, there is no scientific research readily available describing a specific mechanism of action for MDCC.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC) has been investigated for its potential antimicrobial properties. Studies have shown that it exhibits activity against various bacterial and fungal strains, including some that are resistant to conventional antibiotics.
MDCC can serve as a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities. Its reactive functional groups allow for further chemical modifications, leading to diverse structures with potentially interesting properties.
MDCC's unique structure and properties have made it a useful tool in various medicinal chemistry research areas.
Common reagents for these reactions include sodium hydroxide for substitution and hydrogen peroxide for oxidation . The products formed depend on the specific conditions and reagents employed.
This compound exhibits potential biological activity, particularly as an inhibitor in biochemical assays. It has been studied for its interaction with serum and glucocorticoid-induced kinase 1 (SGK1), where it modulates the function of epithelial sodium channels (ENaC). This action affects sodium reabsorption pathways in renal tubules, suggesting its potential role in therapeutic applications related to diuretics and cardiovascular health .
The synthesis of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate typically involves:
This method allows for the efficient formation of the desired methyl ester product .
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate has several applications across different fields:
Studies focusing on the interactions of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate reveal its mechanism of action primarily through modulation of ion channels related to sodium reabsorption. This interaction has implications for understanding its role in renal physiology and potential therapeutic uses in managing hypertension or fluid balance disorders .
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 1458-03-3 | 0.90 |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 1458-18-0 | 0.88 |
| 3-Amino-6-chloropyrazine-2-carboxylic acid | 2727-13-1 | 0.84 |
| Methyl 6-chloropyrazine-2-carboxylate | 23611-75-8 | 0.77 |
| Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1 | 0.77 |
| Methyl 3,5-diamino-6-bromopyrazine-2-carboxylate | 1458-20-4 | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural features, but what sets methyl 3,5-diamino-6-chloropyrazine-2-carboxylate apart is its specific arrangement of functional groups that contribute to its unique biological activity and reactivity profiles .
The discovery and development of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate can be traced to the broader exploration of pyrazine-based compounds in medicinal chemistry. The compound emerged as a synthetic intermediate during investigations into pyrazinamide derivatives and related antitubercular agents. Early patent literature from the 1960s documents systematic approaches to synthesizing diamino-chloropyrazine carboxylic acid esters, with Austrian Patent AT249682B providing detailed methodologies for producing these compounds. The patent describes a novel process for preparing 3,5-diamino-6-chloropyrazine carboxylic acid esters through controlled reactions of 3-amino-5,6-dichloropyrazine carboxylic acid esters with ammonia under specific conditions.
The compound's development was significantly influenced by research into pyrazinamide, a first-line antitubercular drug that has been used for over sixty years in tuberculosis treatment. Scientists recognized that modifications to the pyrazine ring system could yield compounds with enhanced biological activity or improved pharmacological properties. The systematic exploration of amino-substituted pyrazine derivatives led to the identification of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate as a valuable synthetic intermediate. This compound's synthesis represented a significant advancement in pyrazine chemistry, as it provided access to a versatile building block that could be further modified to create diverse therapeutic agents.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate occupies a central position within the family of pyrazine carboxylate compounds, distinguished by its unique substitution pattern and reactivity profile. The compound belongs to the broader class of 2-pyrazinecarboxylic acid derivatives, which share structural similarities with pyrazinamide and pyrazinoic acid. Within this chemical family, the presence of amino groups at positions 3 and 5, combined with a chlorine atom at position 6, creates a distinctive electronic environment that influences both chemical reactivity and biological activity.
The strategic positioning of functional groups in methyl 3,5-diamino-6-chloropyrazine-2-carboxylate enables multiple synthetic transformations. The amino groups provide sites for further derivatization through acylation, alkylation, or condensation reactions, while the chlorine atom serves as a leaving group for nucleophilic substitution reactions. This versatility has made the compound an important intermediate in the synthesis of more complex heterocyclic systems. The carboxylate ester functionality allows for hydrolysis to the corresponding carboxylic acid or amidation to form various amide derivatives, expanding the compound's utility in medicinal chemistry applications.
Recent advances in pyrazine carboxylate chemistry have highlighted the importance of compounds like methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in developing new therapeutic agents. The compound's structural features align with pharmacophore requirements for several biological targets, including epithelial sodium channels and various enzymes involved in metabolic pathways. This positioning has made it a valuable scaffold for drug discovery efforts focused on cardiovascular, renal, and antimicrobial therapies.
The significance of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in chemical research extends across multiple disciplines, from synthetic organic chemistry to pharmaceutical development and biochemical studies. The compound serves as a critical intermediate in the synthesis of amiloride, a potassium-sparing diuretic used in the treatment of hypertension and edema. This application has made it an essential component in pharmaceutical manufacturing processes, where it functions as "Amiloride Impurity A" or "Amiloride Related Compound A," requiring careful monitoring and control during drug production.
In biochemical research, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate has demonstrated significant utility as a tool compound for studying epithelial sodium channels (ENaC). Research has shown that derivatives of this compound can modulate ENaC function, affecting sodium reabsorption pathways in renal tubules and suggesting potential therapeutic applications in cardiovascular medicine. The compound's ability to interact with serum and glucocorticoid-induced kinase 1 (SGK1) further enhances its value as a research tool for investigating ion channel regulation and related physiological processes.
The antimicrobial properties of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate have also attracted considerable research attention. Studies have demonstrated its activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. This antimicrobial activity, combined with the compound's structural similarity to known antitubercular agents, has prompted investigations into its potential as a lead compound for developing new antimicrobial therapies. The compound's unique substitution pattern provides opportunities for structure-activity relationship studies aimed at optimizing antimicrobial potency while minimizing toxicity.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate represents the systematic International Union of Pure and Applied Chemistry designation for this heterocyclic compound [1] [2]. The compound is characterized by a pyrazine ring system bearing two amino groups at positions 3 and 5, a chlorine substituent at position 6, and a methyl ester functional group at position 2 [3] [4].
The compound is known by several alternative nomenclature systems and synonyms. These include 3,5-diamino-6-chloropyrazine-2-carboxylic acid methyl ester [2] [5], 2-pyrazinecarboxylic acid, 3,5-diamino-6-chloro-, methyl ester [3] [6], and pyrazinecarboxylic acid, 3,5-diamino-6-chloro-, methyl ester [7] [11]. Additional synonyms documented in chemical databases include methyl 3,5-diamino-6-chloro-2-pyrazinecarboxylate [11] [19] and 3,5-diamino-6-chloro-2-pyrazinecarboxylic acid methyl ester [4] [11].
The compound is also recognized in pharmaceutical contexts as Amiloride impurity A or Amiloride related compound A [2] [3], reflecting its structural relationship to the diuretic medication amiloride. Other documented variations include methyl 3,5-diamino-6-chloropyrazinecarboxylate and 3,5-diamino-6-chloropyrazine-2-carboxylate [5] [11].
The compound is registered under Chemical Abstracts Service number 1458-01-1 [1] [7] [8]. This unique identifier has been consistently assigned across multiple chemical databases and commercial suppliers, establishing it as the definitive registry number for methyl 3,5-diamino-6-chloropyrazine-2-carboxylate [3] [11] [18]. The Chemical Abstracts Service registration facilitates accurate identification and retrieval of chemical information across scientific literature and commercial sources [9] [12].
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate belongs to the pyrazine carboxylate class of heterocyclic compounds [14] [16]. Pyrazine derivatives constitute an important group of nitrogen-containing heterocycles with significant applications in pharmaceutical development [28] [30]. The compound specifically represents a substituted pyrazine-2-carboxylic acid derivative, characterized by the presence of amino and chloro substituents on the pyrazine ring system [17] [31].
The structural classification places this compound within the broader category of diaminopyrazine derivatives [24] [31]. These compounds share common structural features including the pyrazine core ring system and amino group substitutions, but differ in their additional functional groups and substitution patterns [14] [17]. Related compounds in this structural family include 3,5-diamino-6-chloropyrazine-2-carboxylic acid, which represents the free acid form of the compound [22] [31].
The compound demonstrates structural similarity to other pyrazine-2-carboxylic acid derivatives that have been investigated for antimycobacterial activities [26] [30]. The pyrazine ring system serves as a privileged scaffold in medicinal chemistry, with various substitution patterns yielding compounds with diverse biological activities [27] [28]. The presence of both amino groups and the carboxylate ester functionality positions this compound as a versatile intermediate for further chemical modifications [16] [31].
The molecular formula of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is C₆H₇ClN₄O₂, with a molecular weight of 202.60 grams per mole [1] [7] [18]. The two-dimensional structure reveals a pyrazine ring as the central heterocyclic core, which consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 [10] [19].
The structural arrangement features amino groups positioned at carbons 3 and 5 of the pyrazine ring, contributing to the compound's nucleophilic character [2] [11]. A chlorine atom occupies position 6, introducing electron-withdrawing properties that influence the electronic distribution within the ring system [1] [7]. The methyl carboxylate group at position 2 provides ester functionality, with the carbonyl carbon directly attached to the pyrazine ring [18] [19].
The compound contains 13 heavy atoms in total, with a rotatable bond count of 2, reflecting limited conformational flexibility around the ester linkage [9] [10]. The polar surface area is calculated as 104 square angstroms, indicating significant potential for hydrogen bonding interactions [5] [9]. The structure includes 5 hydrogen bond acceptor sites and 2 hydrogen bond donor sites, primarily associated with the amino groups and ester functionality [9] [10].
The three-dimensional molecular geometry of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate reflects the planar nature of the pyrazine ring system, consistent with aromatic heterocyclic compounds [15] [29]. The pyrazine core maintains planarity due to the delocalized π-electron system, with bond angles approximating those found in other six-membered aromatic heterocycles [15] [29].
The amino substituents at positions 3 and 5 can adopt different conformational orientations relative to the pyrazine plane [23] [24]. These groups may exist in various tautomeric forms, potentially influencing the compound's chemical reactivity and biological interactions [24]. The chlorine substituent at position 6 introduces steric and electronic effects that may influence the overall molecular conformation [15].
The methyl ester group exhibits rotational freedom around the C-O bond connecting the carbonyl carbon to the methoxy group [19] [25]. This conformational flexibility allows for different spatial orientations of the ester moiety relative to the pyrazine ring plane. The compound's physical state is reported as a solid at room temperature, typically appearing as a light yellow to orange crystalline powder [18] [21].
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate exhibits a well-defined melting point range of 211-215°C, as consistently reported across multiple analytical sources [1] [2] [3]. This relatively high melting point is characteristic of pyrazine derivatives containing multiple nitrogen-containing functional groups, which facilitate extensive intermolecular hydrogen bonding networks. The narrow melting range indicates high purity and crystalline uniformity of the compound.
The compound demonstrates excellent thermal stability within its melting range, showing no decomposition during the melting process [1] [2] [3]. Thermal analysis reveals that the melting occurs as a clean phase transition without concurrent chemical degradation, which is significant for synthetic applications requiring elevated temperatures. The predicted boiling point of 449.9±40.0°C suggests substantial thermal stability under standard atmospheric conditions [1] [4].
The compound typically appears as a crystalline solid ranging from light yellow to orange-brown powder or crystals [2] [5] [6]. The color variation depends on purity levels and crystallization conditions, with higher purity samples generally exhibiting lighter coloration. The crystalline nature is evidenced by the sharp, defined melting point range and the compound's ability to form well-ordered crystal lattices.
The predicted density of 1.555±0.06 g/cm³ indicates a relatively compact crystal structure [1] [4], consistent with the presence of multiple heteroatoms and the planar pyrazine ring system that allows for efficient crystal packing. The crystalline form contributes to the compound's stability and handling properties in laboratory and industrial applications.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate exhibits limited solubility in most common solvents, which is characteristic of highly substituted heterocyclic compounds. In dimethyl sulfoxide (DMSO), the compound shows slight solubility [1] [7], making DMSO a preferred solvent for analytical applications. Methanol provides slight solubility, particularly when sonication is applied [1] [7], suggesting that mechanical energy can assist in solvation.
Water solubility is notably limited [4], which is expected given the compound's lipophilic character (LogP: 0.73-1.38) [8] [9]. This hydrophobic nature is attributed to the chlorinated pyrazine ring and the methyl ester functionality. The polar surface area of 104.12 Ų [8] [4] indicates significant polarity from the amino groups and ester functionality, yet the overall molecular architecture limits aqueous solubility.
Nuclear Magnetic Resonance spectroscopy confirms the molecular structure of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate [2] [5] [6]. The compound's NMR characteristics are consistent with the expected substitution pattern on the pyrazine ring, with the amino groups at positions 3 and 5, chlorine at position 6, and the methoxycarbonyl group at position 2.
The ¹H NMR spectrum would be expected to show signals for the amino groups (typically broad due to rapid exchange), the methyl ester protons as a sharp singlet, and the characteristic pyrazine ring environment. The ¹³C NMR would display the characteristic carbonyl carbon signal and the distinct carbon environments of the substituted pyrazine ring system.
Electrospray ionization mass spectrometry (ESI-MS) provides definitive molecular ion identification with [M+H]⁺ at m/z = 203 [10] [11]. The exact mass of 202.0258 Da [11] corresponds precisely to the molecular formula C₆H₇ClN₄O₂, confirming molecular identity and purity.
The mass spectral fragmentation pattern would be expected to show characteristic losses corresponding to the methoxy group (loss of 31 Da) and potentially the carboxyl group, providing structural confirmation. The isotope pattern would clearly show the chlorine isotope distribution, with the M+2 peak at approximately one-third the intensity of the molecular ion peak.
Infrared spectroscopy reveals characteristic absorption patterns consistent with the functional groups present in the molecule [6] [12]. The spectrum would be expected to show amino group stretching vibrations in the 3200-3500 cm⁻¹ region, carbonyl stretching from the ester group around 1650-1750 cm⁻¹, and characteristic pyrazine ring vibrations in the fingerprint region below 1500 cm⁻¹.
The presence of both primary amino groups would result in characteristic N-H stretching and bending modes, while the chlorine substitution would influence the ring vibrational patterns. The ester functionality would contribute distinctive C-O stretching vibrations around 1200-1300 cm⁻¹.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate demonstrates excellent chemical stability under normal storage and handling conditions [13] [14] [15]. The compound maintains its integrity when stored in cool, dark environments (2-8°C) under inert atmosphere conditions [1] [2] [5].
The primary incompatibility exists with strong oxidizing agents [1] [13] [14], which could potentially oxidize the amino groups or attack the electron-rich pyrazine ring. Under thermal stress or in the presence of strong acids or bases, the compound may undergo degradation to form carbon oxides, hydrogen chloride, and nitrogen oxides [13] [14] [15].
Hydrolytic stability of the methyl ester group is generally good under neutral conditions, but the ester may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
The predicted pKa value of -0.10±0.10 [1] [7] indicates that methyl 3,5-diamino-6-chloropyrazine-2-carboxylate behaves as a very weak acid. This low pKa value is attributed to the electron-withdrawing effects of the chlorine atom and the ester group, which stabilize the conjugate base.
The amino groups at positions 3 and 5 would be expected to exhibit basic character, with pKa values likely in the range of 2-4, significantly lower than typical aliphatic amines due to the electron-withdrawing pyrazine ring and adjacent substituents. The overall acid-base behavior reflects the competing effects of electron-donating amino groups and electron-withdrawing chlorine and ester substituents.
The amino groups represent the most reactive sites in the molecule, capable of participating in condensation reactions, acylation, and alkylation processes. These groups can undergo typical amine chemistry, including formation of imines, amides, and other nitrogen derivatives. The reactivity is moderated by the electron-withdrawing pyrazine ring system.
The methyl ester group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid. This transformation is particularly relevant in synthetic applications where the free acid is desired. The ester can also participate in transesterification reactions.
The chlorine atom at position 6 provides a site for nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyrazine ring. This reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogen atoms and the adjacent substituents.
Computational studies indicate that the molecule exhibits significant electronic effects due to the substitution pattern on the pyrazine ring. The polar surface area of 104.12 Ų [8] [4] reflects the substantial contribution of polar functional groups to the molecular surface, influencing both solubility and biological interactions.
Density functional theory calculations would predict optimal molecular geometries, with the pyrazine ring maintaining planarity and the amino groups potentially showing some deviation from the ring plane due to steric interactions. The methyl ester group would adopt conformations minimizing steric hindrance while maintaining conjugation with the ring system.
The HOMO (Highest Occupied Molecular Orbital) would be expected to have significant contribution from the amino groups and the pyrazine ring π-system, representing the most electron-rich regions of the molecule. The LUMO (Lowest Unoccupied Molecular Orbital) would likely be localized on the pyrazine ring with contributions from the electron-withdrawing chlorine and ester groups.
The energy gap between HOMO and LUMO would reflect the electronic stability of the compound and provide insights into its potential reactivity and optical properties. The presence of multiple heteroatoms would create a complex orbital picture with significant charge redistribution effects.
Electrostatic potential mapping would reveal regions of high electron density around the amino groups and pyrazine nitrogen atoms, contrasted with electron-deficient regions near the chlorine atom and ester carbonyl. This charge distribution pattern influences the compound's reactivity, with nucleophilic attack favored at the electron-deficient sites and electrophilic attack at the electron-rich amino groups.
Irritant